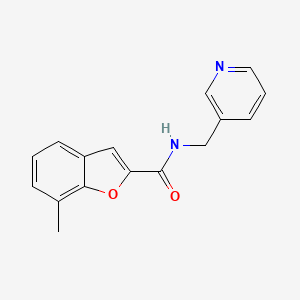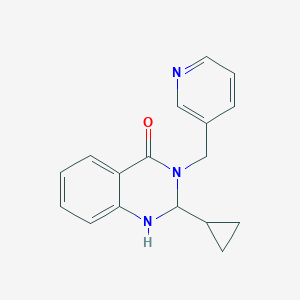
7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PBF-509 has been shown to have potent inhibitory effects on the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has been implicated in a number of physiological processes, including pain modulation, mood regulation, and appetite control.
作用機序
7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide exerts its effects by inhibiting FAAH, which is responsible for the degradation of anandamide. By inhibiting FAAH, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide leads to increased levels of anandamide, which has been shown to have a number of physiological effects, including pain modulation, mood regulation, and appetite control. The exact mechanism by which anandamide exerts these effects is not fully understood, but it is believed to involve the activation of the endocannabinoid system, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide can reduce inflammation in animal models of arthritis and other inflammatory conditions. Additionally, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the primary advantages of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide as a research tool is its specificity for FAAH. Unlike other inhibitors that may have off-target effects, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been shown to be highly selective for FAAH, which allows researchers to study the specific effects of inhibiting this enzyme. However, one limitation of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is that it can be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are a number of potential future directions for research on 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential. Additionally, there is ongoing research into the potential use of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide in the treatment of a variety of other conditions, including anxiety, depression, and addiction. Finally, there is interest in understanding the exact mechanism by which anandamide exerts its effects, which may lead to the development of new drugs that target this pathway.
合成法
The synthesis of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.
科学的研究の応用
7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied in a variety of scientific research applications, including preclinical studies in animal models and clinical trials in humans. One of the primary areas of interest has been the potential therapeutic applications of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide in the treatment of pain and inflammation. Studies have shown that 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has potent analgesic effects in animal models of acute and chronic pain, and may be a promising alternative to traditional pain medications, which often have undesirable side effects.
特性
IUPAC Name |
7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-4-2-6-13-8-14(20-15(11)13)16(19)18-10-12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPPMZHFRCRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)


![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)

![(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)